N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic structure with a pyrazole ring connected to a pyridine moiety. The molecule features a methyl group at the 5-position, a 3-oxo functional group, a phenyl group at the 2-position, and a carboxamide substituent at the 7-position linked to a 2-methoxyphenyl group. Its molecular formula is C₂₂H₂₀N₄O₃, with a calculated molecular weight of 388.4 g/mol.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-24-12-15(20(26)22-17-10-6-7-11-18(17)28-2)19-16(13-24)21(27)25(23-19)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBMSICGVXRZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazole and Pyridine Precursors
A bifunctional pyrazolopyridine derivative can be synthesized via cyclocondensation between a pyrazolone and a pyridine-building block. For example, reacting 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with a substituted acrylonitrile in the presence of ammonium acetate or piperidine generates the pyrazolo[4,3-c]pyridine core. This method leverages malononitrile as a bridging agent, facilitating annulation under mild conditions (room temperature, triethylamine catalysis). Key advantages include high atom economy and compatibility with diverse substituents.
Multicomponent Domino Reactions
Three-component reactions offer a streamlined alternative. Combining (arylhydrazono)methyl-4H-chromen-4-one, malononitrile, and primary amines under basic conditions (e.g., Et3N) yields fused pyrazolopyridines. While this approach was originally developed for chromane-containing derivatives, adapting the reactants to include a 2-methoxyphenylamine component could directly incorporate the carboxamide group during cyclization.
Functionalization of the Pyrazolo[4,3-c]Pyridine Core
Methylation at Position 5
Direct alkylation using methyl iodide or dimethyl sulfate under basic conditions (K2CO3, DMF) introduces the 5-methyl group. Alternatively, starting with a pre-methylated pyrazolone precursor simplifies the synthesis, as seen in methods employing 5-methyl-2,4-dihydro-3H-pyrazol-3-one.
Installation of the Carboxamide Moiety at Position 7
Metalation and Electrophilic Trapping
The C-7 position’s reactivity is harnessed via directed metalation. Treating the pyrazolopyridine core with TMPMgCl·LiCl generates a magnesiated intermediate at C-7, which reacts with electrophiles such as CO2 or isocyanates. Subsequent hydrolysis of the resulting nitrile (using H2SO4 or PPA) yields the carboxylic acid, which is then coupled with 2-methoxyaniline via a mixed carbonic anhydride method.
Direct Acylation Strategies
Phosgene or thiophosgene-mediated acylation provides a more direct route. Reacting the C-7 carboxylic acid derivative with 2-methoxyaniline in xylene at 95–115°C, in the presence of triethylamine (1.2 equiv), forms the carboxamide bond. This method avoids nitrile intermediates, reducing side reactions and improving yields (reported up to 84% in analogous systems).
Optimization and Challenges
Regioselectivity Control
Ensuring substitution at the correct positions requires careful optimization. For example, N-alkylation competing with C-functionalization is mitigated through protective group strategies (e.g., SEM protection at N-1). Similarly, the use of bulky ligands in cross-coupling reactions suppresses undesired arylations.
Solvent and Temperature Effects
Xylene emerges as the solvent of choice for high-temperature reactions (e.g., acylation), while DMF and THF suit milder conditions. Reaction temperatures exceeding 130°C accelerate cyclization but risk decomposition, necessitating precise thermal control.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
The benzyl substituent (923226-49-7) introduces significant steric bulk, which may hinder solubility .
Carboxamide Modifications: The 2-methoxyphenyl group in the target compound likely improves water solubility compared to analogs like 4-ethoxyphenyl (923175-15-9) due to reduced steric hindrance .
Electron-Donating/Withdrawing Groups :
Biological Activity
N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 374.4 g/mol
- CAS Number : 921880-12-8
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity was primarily evaluated through in vitro assays against various cancer cell lines.
Case Studies and Findings
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Cytotoxicity Evaluation :
- In a study focusing on human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2), the compound exhibited significant cytotoxic effects. The half-maximal inhibitory concentration (IC) values were determined through MTT assays.
- Table 1 summarizes the IC values for this compound compared to other compounds:
The compound demonstrated comparable or superior activity relative to Harmine, a known reference drug.Compound Name Cell Line IC (µM) N-(2-methoxyphenyl)-5-methyl... HCT-116 2.40 ± 0.12 Harmine HCT-116 2.54 ± 0.82 Reference HepG2 2.17 ± 0.83 -
Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. The presence of the pyrazolo[4,3-c]pyridine core is thought to enhance its interaction with cellular targets involved in cancer progression.
Other Biological Activities
Apart from its anticancer properties, N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine has been investigated for various other biological activities:
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Antimicrobial Activity :
- Preliminary studies indicate that derivatives of pyrazolo compounds exhibit antimicrobial properties against a range of bacterial strains.
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Anti-inflammatory Effects :
- Some studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.
Research Implications
The promising biological activities of N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine highlight its potential as a lead compound in drug development. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological profile for therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxamide?
Synthesis typically involves multi-step condensation reactions. For example, pyrazolo-pyrimidine scaffolds can be prepared by reacting substituted pyrazole intermediates with aldehydes under reflux conditions in acetic acid/anhydride mixtures, followed by cyclization. Key steps include:
- Core scaffold formation : Use of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives as starting materials, reacted with substituted benzaldehydes (e.g., 2-methoxybenzaldehyde) in the presence of sodium acetate .
- Carboxamide introduction : Coupling the pyrazolo-pyrimidine core with 2-methoxyaniline via chloroacetic acid-mediated reactions or using carbodiimide coupling agents .
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals suitable for X-ray diffraction .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- X-ray crystallography : Resolves the 3D structure, confirming boat-like puckering of the pyrimidine ring (deviation: 0.224 Å from the mean plane) and dihedral angles between fused rings (e.g., 80.94° for thiazolopyrimidine-benzene interactions) .
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 419.15 for CHNO) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates for reactions like nucleophilic substitution or cycloadditions. For example, ICReDD’s approach combines quantum mechanics with experimental data to optimize reaction conditions (e.g., solvent, catalyst) .
- Electrostatic potential maps : Identify reactive sites (e.g., electron-deficient pyrimidine carbonyl groups) for electrophilic attacks .
Q. What strategies resolve contradictions in biological activity data across studies?
- Cross-validation : Use orthogonal assays (e.g., enzyme inhibition, cell viability) to confirm activity. For example, discrepancies in IC values may arise from assay conditions (pH, temperature) or impurity interference .
- Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl or chlorophenyl substitutions) to identify pharmacophore requirements .
Q. How do steric and electronic effects of substituents influence crystallinity and solubility?
- Steric effects : Bulky groups (e.g., 2,4,6-trimethoxybenzylidene) disrupt crystal packing, reducing melting points (e.g., 427–428 K for trimethoxy derivatives vs. 450 K for simpler analogs) .
- Electronic effects : Electron-withdrawing groups (e.g., fluorine) enhance solubility in polar solvents via dipole interactions .
Methodological Considerations
Q. What experimental designs mitigate synthetic byproducts in pyrazolo-pyrimidine systems?
Q. How are hydrogen-bonding networks analyzed in crystal structures?
- C—H···O interactions : Bifurcated hydrogen bonds (e.g., 2.85–3.10 Å bond lengths) stabilize crystal packing along specific axes. Software like Mercury or OLEX2 visualizes these networks .
Data Contradiction Analysis
Q. Why do solubility predictions from computational models sometimes conflict with experimental data?
- Limitations of logP calculations : Classical models (e.g., ACD/Percepta) may not account for crystal lattice energy or polymorphic forms. Experimental validation via HPLC or DSC is critical .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
